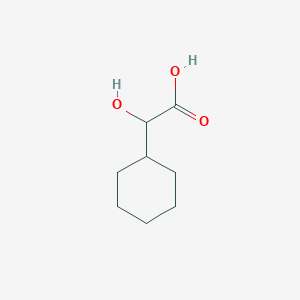

2-Cyclohexyl-2-hydroxyacetic acid

Description

The exact mass of the compound Cyclohexyl(hydroxy)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116020. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyl-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7,9H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDPWAPIJGSANI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50297448 | |

| Record name | cyclohexyl(hydroxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4442-94-8 | |

| Record name | Cyclohexaneglycolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cyclohexyl(hydroxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclohexyl-2-hydroxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclohexyl-2-hydroxyacetic Acid (CAS Number: 4442-94-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclohexyl-2-hydroxyacetic acid, also known as cyclohexylglycolic acid, is a carboxylic acid derivative with the CAS number 4442-94-8. This molecule, possessing a chiral center, serves as a valuable building block in the synthesis of various organic compounds, most notably as an intermediate in the preparation of pharmaceuticals.[1] Its structural features, comprising a cyclohexyl ring and an α-hydroxy acid moiety, suggest potential for biological activity, drawing parallels to other α-hydroxy acids known for their roles in dermatology and beyond. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of this compound. Furthermore, it explores its potential biological activities based on related compounds and outlines detailed experimental protocols for its synthesis and potential biological evaluation.

Chemical and Physical Properties

This compound is a white to off-white solid. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 4442-94-8 | [1] |

| Molecular Formula | C₈H₁₄O₃ | [1] |

| Molecular Weight | 158.19 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | Cyclohexylglycolic acid, Cyclohexyl(hydroxy)acetic acid, Hexahydromandelic acid | |

| Appearance | White to off-white solid | |

| Boiling Point | 319.3 °C at 760 mmHg | |

| Density | 1.178 g/cm³ | |

| LogP | 1.01220 | |

| pKa | Not available | |

| Storage | Store in a cool, dry place. |

Synthesis

A primary method for the synthesis of this compound involves the Grignard reaction. This classic organometallic reaction provides a robust route to forming the carbon-carbon bond between the cyclohexyl group and the carboxylic acid backbone.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is based on the general principles of Grignard reactions with α-keto esters.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Cyclohexyl bromide

-

Ethyl glyoxylate or diethyl oxalate

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a reflux condenser and dropping funnel

-

Magnetic stirrer and heating mantle

-

Separatory funnel

Procedure:

-

Preparation of Cyclohexylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether or THF.

-

Slowly add a solution of cyclohexyl bromide in anhydrous diethyl ether or THF from the dropping funnel. The reaction is exothermic and should initiate spontaneously. If not, gentle warming may be required.

-

Once the reaction has started, add the remaining cyclohexyl bromide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

-

-

Reaction with Carbon Dioxide:

-

Cool the Grignard reagent solution in an ice bath.

-

Carefully add crushed dry ice (solid CO₂) to the reaction mixture in small portions with vigorous stirring. A white precipitate will form.

-

Continue adding dry ice until the exothermic reaction ceases.

-

Allow the mixture to warm to room temperature.

-

-

Hydrolysis and Work-up:

-

Slowly and carefully pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel. The organic layer will contain the desired product and any unreacted starting materials.

-

Separate the organic layer and wash it sequentially with water and a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of hexane and ethyl acetate).

-

Diagram of Synthesis Workflow:

References

2-Cyclohexyl-2-hydroxyacetic acid molecular weight and formula

An In-depth Technical Guide to 2-Cyclohexyl-2-hydroxyacetic Acid

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Properties

This compound, also known as cyclohexyl(hydroxy)acetic acid, is a carboxylic acid derivative containing a cyclohexyl and a hydroxyl group attached to the alpha-carbon. Its chemical properties make it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O₃ | [1][2][3][4][5] |

| Molecular Weight | 158.19 g/mol | [1][2][3][4][5] |

| IUPAC Name | This compound | [1] |

| CAS Number | 4442-94-8 | [2][3] |

| SMILES | C1CCC(CC1)C(C(=O)O)O | [1][2][3] |

| InChIKey | RRDPWAPIJGSANI-UHFFFAOYSA-N | [1] |

Synthesis Methodologies

Several synthetic routes for the preparation of this compound have been developed. These methods often involve the formation of an ester intermediate, which is subsequently hydrolyzed to yield the final carboxylic acid. Below are conceptual overviews of key experimental approaches.

Synthesis via Ene Reaction and Subsequent Reduction

A notable method involves an ene reaction between cyclohexene and a benzoylformic acid ester in the presence of a Lewis acid catalyst. The resulting intermediate, a 2-(2'-cyclohexen-1'-yl)-2-hydroxy-2-phenylacetic acid ester, is then hydrolyzed and reduced to produce this compound. This approach is highlighted for its potential industrial applicability, offering good yields through a simple stirring manipulation at room temperature.

Caption: Synthesis of this compound via Ene Reaction.

Synthesis via Grignard Reaction

Another established method is the condensation of ethyl benzoylformate with cyclohexylmagnesium bromide. This Grignard reaction forms the corresponding ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, which is then hydrolyzed to yield this compound. However, this method can be associated with the formation of by-products and may require careful control of reaction conditions to achieve satisfactory yields.

Applications in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the production of various pharmaceutical agents.

-

Anticholinergic Agents: It is a key precursor for the synthesis of drugs like oxybutynin, which is used to treat overactive bladder.

-

Chiral Synthesis: The stereochemistry of this molecule makes it a valuable component in asymmetric synthesis for producing active pharmaceutical ingredients (APIs) with high enantiomeric purity.[4]

-

Enzyme Inhibitors and CNS Agents: It is utilized in the development of central nervous system agents and enzyme inhibitors.[4]

Beyond its role as a synthetic intermediate, this compound is also described as a linker in the synthesis of pharmaceuticals and agrochemicals and acts as a polymerization catalyst.[2] It has also been noted for its potential anti-inflammatory properties and effectiveness in treating certain bladder conditions.[2]

References

- 1. US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google Patents [patents.google.com]

- 2. US20030013911A1 - Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google Patents [patents.google.com]

- 3. This compound | 4442-94-8 | EAA44294 [biosynth.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. chemscene.com [chemscene.com]

Technical Guide: Physicochemical Properties of 2-Cyclohexyl-2-hydroxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the known physical and chemical properties of 2-Cyclohexyl-2-hydroxyacetic acid (CAS No: 4442-94-8). It includes a summary of its physicochemical data, detailed experimental protocols for the determination of key properties, and a workflow visualization for melting point analysis. This guide is intended to serve as a foundational resource for professionals engaged in research and development involving this compound.

Core Physical and Chemical Properties

This compound, also known as cyclohexylglycolic acid, is an alpha-hydroxy acid derivative featuring a cyclohexyl substituent.[1] Its structure lends it to applications as a building block or linker in the synthesis of pharmaceuticals and agrochemicals.[2] While extensive experimental data is not universally available, a combination of computed and catalog data provides a solid baseline for its physicochemical profile.

Data Presentation: Summary of Physical Properties

The following table summarizes the key physical and chemical properties of this compound. It should be noted that experimental values for properties such as melting and boiling points are not consistently reported in publicly accessible literature.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 4442-94-8 | [1] |

| Molecular Formula | C₈H₁₄O₃ | [1][2] |

| Molecular Weight | 158.19 g/mol | [1][2] |

| Melting Point | Not Available (n/a) | [3] |

| Boiling Point | Not Available (n/a) | [3] |

| XLogP3-AA (Computed) | 1.5 | [1] |

| Topological Polar Surface Area (TPSA) | 57.5 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [4] |

Experimental Protocols

Standardized methodologies are crucial for obtaining reliable and reproducible data. The following sections detail the protocols for determining two critical physical properties: melting point and acid dissociation constant (pKa).

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature range over which it transitions from a solid to a liquid. It is a fundamental indicator of purity.

Objective: To determine the melting point range of a solid organic compound.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube with oil bath)

-

Calibrated thermometer or digital temperature probe

-

Capillary tubes (sealed at one end)

-

Sample of this compound (finely powdered)

-

Mortar and pestle (optional, for grinding)

-

Glass tubing (for packing)

Procedure:

-

Sample Preparation: Place a small amount of the dry, crystalline compound onto a clean, dry surface. If necessary, grind the sample into a fine powder to ensure uniform packing.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the compound will be forced into the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface, or drop it through a long glass tube, to compact the sample into the bottom. The packed sample should be approximately 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus, ensuring the sealed end is at the bottom.

-

Approximate Determination (Optional): If the melting point is unknown, perform a rapid heating run (5-10 °C per minute) to determine an approximate range.

-

Accurate Determination: Prepare a new sample. Heat the apparatus to a temperature about 15-20 °C below the approximate melting point found. Then, reduce the heating rate to 1-2 °C per minute.

-

Observation and Recording:

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.

-

The melting point is reported as the range T1-T2.

-

-

Post-Analysis: Allow the apparatus to cool before performing subsequent measurements. Use a fresh capillary tube for each determination.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Potentiometric titration is a highly precise method for its determination.

Objective: To determine the pKa value of a weak organic acid by monitoring pH changes during titration with a strong base.

Apparatus and Materials:

-

Calibrated pH meter with a combination pH electrode

-

Magnetic stirrer and stir bar

-

Burette (calibrated)

-

Beaker or reaction vessel

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Solution of this compound of known concentration (e.g., 1mM in water or a suitable co-solvent)

-

Inert gas (e.g., Nitrogen) for purging (optional)

-

Potassium Chloride (KCl) solution (for maintaining ionic strength)

Procedure:

-

System Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: Place a known volume (e.g., 20 mL) of the 1mM acid solution into a reaction vessel with a magnetic stir bar. If the compound's solubility is low, a co-solvent may be used, but the resulting pKa will be specific to that solvent system. To maintain a constant ionic strength, 0.15 M KCl can be added.

-

Initial Setup: Immerse the pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar. If necessary, purge the solution with nitrogen to remove dissolved CO₂.

-

Titration:

-

Record the initial pH of the acid solution.

-

Begin adding the 0.1 M NaOH solution from the burette in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue this process until the pH has risen significantly (e.g., to pH 12), well past the expected equivalence point.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest slope on the curve (the inflection point). This can be found by examining the first or second derivative of the curve.

-

The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

-

-

Replication: Perform a minimum of three titrations to ensure the reliability and reproducibility of the result.

Mandatory Visualization

The following diagram illustrates the standard workflow for determining the melting point of a solid organic compound using the capillary method, as described in the protocol above.

Caption: Experimental workflow for melting point determination.

References

Spectroscopic Analysis of 2-Cyclohexyl-2-hydroxyacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 2-Cyclohexyl-2-hydroxyacetic acid. These predictions are based on the known chemical shifts and absorption frequencies of the functional groups present in the molecule: a cyclohexyl group, a hydroxyl group, and a carboxylic acid.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Type | Expected Chemical Shift (δ) in ppm (CDCl₃) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | The chemical shift is highly dependent on concentration and solvent. |

| Hydroxyl (-OH) | 2.0 - 5.0 | Singlet (broad) | Exchangeable with D₂O. Position and broadness are concentration and solvent dependent. |

| Methine (α-proton) | 3.5 - 4.5 | Doublet or Triplet | The proton on the carbon bearing the hydroxyl and cyclohexyl groups. |

| Cyclohexyl (-CH-) | 1.0 - 2.0 | Multiplet | Protons on the cyclohexyl ring. |

| Cyclohexyl (-CH₂) | 1.0 - 2.0 | Multiplet | Protons on the cyclohexyl ring. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Type | Expected Chemical Shift (δ) in ppm (CDCl₃) | Notes |

| Carboxylic Acid (C=O) | 170 - 185 | The carbonyl carbon of the carboxylic acid. |

| α-Carbon (-C-OH) | 70 - 80 | The carbon atom bonded to the hydroxyl and cyclohexyl groups. |

| Cyclohexyl (-CH-) | 30 - 50 | The methine carbon of the cyclohexyl ring attached to the α-carbon. |

| Cyclohexyl (-CH₂) | 20 - 40 | The methylene carbons of the cyclohexyl ring. |

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | A very broad band characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer. |

| O-H Stretch (Alcohol) | 3200 - 3600 | Broad | The hydroxyl group stretch. |

| C-H Stretch (Cyclohexyl) | 2850 - 2960 | Strong | Aliphatic C-H stretching vibrations. |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong | The carbonyl stretch of the carboxylic acid. |

| C-O Stretch | 1050 - 1250 | Medium to Strong | Stretching vibrations of the C-O bonds in the alcohol and carboxylic acid. |

| O-H Bend | 1350 - 1450 | Medium | Bending vibration of the hydroxyl group. |

Experimental Protocols

The following are detailed methodologies for obtaining the NMR and IR spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

For ¹H NMR:

-

Acquire a single-pulse experiment.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled experiment.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 to 1024 or more) due to the low natural abundance of ¹³C.

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Identify the chemical shifts of the peaks in both ¹H and ¹³C NMR spectra and assign them to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any absorbed water.

-

In an agate mortar, grind a small amount (1-2 mg) of this compound to a fine powder.

-

Add approximately 100-200 mg of the dry KBr to the mortar.

-

Gently but thoroughly mix and grind the sample and KBr together until a uniform, fine powder is obtained.

-

Transfer a portion of the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) absorptions.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Data Processing:

-

The spectrometer software automatically performs a Fourier transform on the interferogram to generate the infrared spectrum.

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify the wavenumbers (in cm⁻¹) of the major absorption bands.

-

Correlate these absorption bands with the characteristic vibrational frequencies of the functional groups present in this compound.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Synthesis and Characterization of 2-Cyclohexyl-2-hydroxyacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 2-Cyclohexyl-2-hydroxyacetic acid, a valuable building block in the development of pharmaceuticals and other fine chemicals. This document details a common synthetic route, expected characterization data, and relevant physicochemical properties to support its application in research and development.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These constants are essential for its identification and handling in a laboratory setting.

| Property | Value | Source |

| CAS Number | 4442-94-8 | [1][2] |

| Molecular Formula | C₈H₁₄O₃ | [1][2] |

| Molecular Weight | 158.19 g/mol | [1][2] |

| IUPAC Name | This compound | [3] |

| Synonyms | Cyclohexylglycolic acid, Hexahydromandelic acid | [3] |

| Melting Point | Not available | [4] |

| Boiling Point | Not available | [4] |

| Density | Not available | [4] |

Synthesis of this compound

A prevalent and reliable method for the synthesis of α-hydroxy acids such as this compound is through the cyanohydrin pathway. This two-step process begins with the nucleophilic addition of a cyanide ion to an aldehyde, followed by the hydrolysis of the resulting nitrile to a carboxylic acid.

Synthetic Pathway Overview

Caption: Synthetic pathway for this compound via the cyanohydrin route.

Experimental Protocol

The following protocol is a representative procedure based on the well-established cyanohydrin formation and subsequent hydrolysis.[5][6][7]

Step 1: Synthesis of 2-Cyclohexyl-2-hydroxyacetonitrile

-

Reaction Setup: In a well-ventilated fume hood, a solution of sodium cyanide (NaCN) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice bath.

-

Addition of Aldehyde: Cyclohexanecarboxaldehyde is added to the stirred cyanide solution.

-

Acidification: A dilute solution of sulfuric acid (H₂SO₄) is added dropwise from the addition funnel to the reaction mixture. The pH is maintained between 4 and 5 to ensure the presence of both hydrogen cyanide (HCN) and free cyanide ions for optimal reaction rate.[5] The reaction is stirred vigorously at a low temperature (0-10 °C) for several hours.

-

Work-up: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the crude cyanohydrin intermediate.

Step 2: Hydrolysis to this compound

-

Reaction Setup: The crude 2-Cyclohexyl-2-hydroxyacetonitrile is placed in a round-bottom flask with a reflux condenser.

-

Hydrolysis: An excess of aqueous acid (e.g., hydrochloric acid or sulfuric acid) is added to the flask. The mixture is heated to reflux and maintained at this temperature for several hours until the hydrolysis of the nitrile to the carboxylic acid is complete.

-

Isolation and Purification: After cooling, the reaction mixture is extracted with an organic solvent. The combined organic extracts are washed with water and dried. The solvent is evaporated, and the resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of organic solvents) to yield pure this compound.

Characterization Data

The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques.

Spectroscopic Data Summary

| Technique | Data Type | Key Features |

| ¹³C NMR | Experimental | Peaks corresponding to the carboxylic acid carbon, the carbon bearing the hydroxyl group, and the cyclohexyl ring carbons. |

| FTIR | Experimental | Broad O-H stretch (from carboxylic acid and alcohol), C=O stretch (from carboxylic acid), and C-H stretches (from cyclohexyl ring). |

| ¹H NMR | Predicted | Resonances for the methine proton adjacent to the hydroxyl group, and multiplets for the protons of the cyclohexyl ring. |

| Mass Spec | Predicted | Molecular ion peak and characteristic fragmentation patterns. |

Experimental Workflow for Synthesis and Characterization

Caption: General experimental workflow from synthesis to final characterization.

Spectroscopic Analysis

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides key information about the carbon skeleton of the molecule. The spectrum for this compound has been experimentally determined.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. An experimental FTIR spectrum obtained using a KBr wafer is available and shows the characteristic absorptions for the hydroxyl and carboxylic acid groups.[3]

-

¹H NMR Spectroscopy (Predicted): While a published experimental spectrum was not located, a predicted ¹H NMR spectrum would be expected to show a signal for the proton on the carbon bearing the hydroxyl and carboxyl groups, as well as a series of overlapping multiplets corresponding to the protons of the cyclohexyl ring.

-

Mass Spectrometry (Predicted): Mass spectrometry would confirm the molecular weight of the compound. The predicted monoisotopic mass is 158.0943 g/mol .[3] Collision-induced dissociation would likely show fragmentation patterns corresponding to the loss of water and carbon dioxide.

References

- 1. This compound | 4442-94-8 | EAA44294 [biosynth.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C8H14O3 | CID 271989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - Organic Chemistry | OpenStax [openstax.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to 2-Cyclohexyl-2-hydroxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of 2-Cyclohexyl-2-hydroxyacetic acid. Drawing from available data, this document summarizes key quantitative information, outlines a putative synthesis protocol, and explores its likely biological context based on its structural similarity to precursors of known pharmacologically active agents. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, particularly in the area of anticholinergic compounds.

Chemical Structure and Identification

This compound, also known as cyclohexylglycolic acid, is an alpha-hydroxy acid characterized by a cyclohexyl substituent at the alpha-carbon of a glycolic acid backbone.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 4442-94-8 | [1][2][3] |

| Molecular Formula | C₈H₁₄O₃ | [1][2][3] |

| Molecular Weight | 158.19 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | Cyclohexylglycolic acid, Cyclohexyl(hydroxy)acetic acid, Hexahydromandelic acid | [1][2][4] |

| InChI | InChI=1S/C8H14O3/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7,9H,1-5H2,(H,10,11) | [1] |

| InChIKey | RRDPWAPIJGSANI-UHFFFAOYSA-N | [1] |

| SMILES | C1CCC(CC1)C(C(=O)O)O | [1][3][4] |

Physicochemical Properties

Table 2: Physicochemical Properties

| Property | Value | Reference |

| XLogP3 | 1.5 | [1] |

| Topological Polar Surface Area (TPSA) | 57.5 Ų | [1][4] |

| Hydrogen Bond Donor Count | 2 | [1][4] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [4] |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [2] |

| Density | Not available | [2] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. The following represents predicted data and information available from spectral databases.

Table 3: Spectroscopic Data

| Technique | Data | Reference |

| ¹³C Nuclear Magnetic Resonance (NMR) | A ¹³C NMR spectrum is available in the SpectraBase database, sourced from Fluka AG. Specific chemical shifts are not detailed in the available search results. | [1] |

| Infrared (IR) Spectroscopy | An FTIR spectrum (KBr wafer) is available in the SpectraBase database, sourced from Fluka Chemie AG. Specific peak assignments are not detailed in the available search results. | [1] |

| Mass Spectrometry (MS) | Predicted collision cross-section values (Ų) for various adducts are available. For example, for the [M+H]⁺ adduct, the predicted CCS is 134.9 Ų. | [5] |

Synthesis and Purification

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on the synthesis of the structurally similar and pharmaceutically relevant intermediate, 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, a Grignard reaction is the most probable synthetic route.[6][7]

Putative Synthesis Protocol: Grignard Reaction

This proposed protocol is adapted from established methods for analogous compounds.

Reaction Scheme:

Materials and Reagents:

-

Magnesium turnings

-

Iodine crystal

-

Anhydrous diethyl ether

-

Cyclohexyl bromide

-

Ethyl glyoxalate

-

Hydrochloric acid (for workup)

-

Saturated aqueous ammonium chloride

-

Anhydrous magnesium sulfate

-

Solvents for recrystallization (e.g., ethanol/water, hexane/ethyl acetate)

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are covered with anhydrous diethyl ether. A crystal of iodine is added to activate the magnesium. A solution of cyclohexyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of cyclohexylmagnesium bromide. The reaction is typically maintained at reflux.

-

Grignard Reaction: The solution of ethyl glyoxalate in anhydrous diethyl ether is cooled in an ice bath. The prepared Grignard reagent is then added dropwise to the stirred solution of ethyl glyoxalate. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude ethyl 2-cyclohexyl-2-hydroxyacetate.

-

Hydrolysis: The crude ester is then hydrolyzed to the carboxylic acid. This is typically achieved by refluxing with an aqueous solution of a strong acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide followed by acidification).

-

Purification: The crude this compound can be purified by recrystallization.[7] Suitable solvent systems for recrystallization of polar organic acids include ethanol/water or hexane/ethyl acetate mixtures. The purity of the final product should be assessed by melting point determination and spectroscopic methods (NMR, IR).

Logical Workflow for Synthesis and Purification

Figure 2: Workflow for the synthesis and purification of this compound.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is limited in the public domain. However, its structural similarity to 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, a key precursor in the synthesis of the anticholinergic drug oxybutynin, strongly suggests that it may interact with muscarinic acetylcholine receptors.[6] Anticholinergic drugs function by competitively inhibiting the binding of the neurotransmitter acetylcholine to its receptors.

Putative Mechanism of Action: Muscarinic Receptor Antagonism

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while M2 and M4 couple to Gi/o proteins. Blockade of these receptors by an antagonist like oxybutynin leads to a range of physiological effects, including relaxation of smooth muscle, which is the basis for its use in treating overactive bladder.

Signaling Pathway of Muscarinic Acetylcholine Receptors

The following diagram illustrates the general signaling pathways initiated by the activation of Gq/11 and Gi/o coupled muscarinic receptors. An antagonist would block these pathways by preventing the initial binding of acetylcholine.

Figure 3: General signaling pathways of Gq/11 and Gi/o coupled muscarinic receptors.

Experimental Protocols for Biological Evaluation

To investigate the potential antimuscarinic activity of this compound, a competitive radioligand binding assay is a standard and informative experiment.

Experimental Workflow: Competitive Radioligand Binding Assay

This workflow outlines the key steps to determine the binding affinity of a test compound for a specific muscarinic receptor subtype.

Figure 4: Experimental workflow for a competitive radioligand binding assay.

Detailed Steps:

-

Preparation of Cell Membranes: Obtain or prepare cell lines that stably express the human muscarinic receptor subtype of interest (e.g., M1, M2, or M3). Homogenize the cells and prepare a membrane fraction by centrifugation.

-

Preparation of Ligands: Prepare a stock solution of a suitable radioligand with known high affinity for the receptor (e.g., [³H]-N-methylscopolamine). Prepare a series of dilutions of the test compound, this compound.

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. Include controls for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known antagonist like atropine).

-

Filtration: After incubation, rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand in the solution.

-

Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data is analyzed to generate a competition curve by plotting the percentage of specific binding against the concentration of the test compound. From this curve, the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The inhibition constant (Ki), which represents the binding affinity of the test compound for the receptor, can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a readily synthesizable small molecule with potential for further investigation in drug discovery. While experimental data on its physicochemical properties and biological activity are currently sparse, its structural relationship to precursors of established anticholinergic drugs provides a strong rationale for its evaluation as a muscarinic receptor antagonist. The synthetic and analytical protocols outlined in this guide offer a framework for researchers to produce and characterize this compound, and to explore its pharmacological profile. Further studies are warranted to elucidate its precise biological mechanism of action and to determine its potential as a lead compound for the development of new therapeutics.

References

- 1. This compound | C8H14O3 | CID 271989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound | 4442-94-8 | EAA44294 [biosynth.com]

- 4. chemscene.com [chemscene.com]

- 5. PubChemLite - this compound (C8H14O3) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google Patents [patents.google.com]

A Technical Guide to the Solubility of 2-Cyclohexyl-2-hydroxyacetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of 2-Cyclohexyl-2-hydroxyacetic acid (also known as cyclohexylmandelic acid) in organic solvents. Due to a lack of publicly available quantitative solubility data for this compound, this document focuses on providing a comprehensive overview of its predicted solubility based on its chemical structure, along with detailed experimental protocols for determining its solubility. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information and methodologies to effectively work with this compound in various organic media.

Introduction to this compound

This compound is a carboxylic acid derivative with a molecular formula of C₈H₁₄O₃ and a molecular weight of approximately 158.19 g/mol .[1][2] Its structure, featuring a bulky non-polar cyclohexyl group, a polar hydroxyl group, and a polar carboxylic acid group, dictates its solubility behavior. The presence of both hydrophobic (cyclohexyl) and hydrophilic (hydroxyl and carboxylic acid) moieties suggests that its solubility will be highly dependent on the polarity of the solvent.

Predicted Solubility Profile:

Based on the principle of "like dissolves like," the following qualitative predictions can be made:

-

Polar Protic Solvents (e.g., Alcohols): The hydroxyl and carboxylic acid groups can form hydrogen bonds with polar protic solvents like methanol and ethanol. Therefore, this compound is expected to exhibit good solubility in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl and carboxylic acid groups of the solute. Good to moderate solubility is anticipated.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The large, non-polar cyclohexyl group will promote solubility in non-polar solvents. However, the polar functional groups will counteract this, likely resulting in lower solubility compared to polar solvents.

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | CH₃OH | 5.1 | |||

| Ethanol | C₂H₅OH | 4.3 | |||

| Acetone | C₃H₆O | 5.1 | |||

| Ethyl Acetate | C₄H₈O₂ | 4.4 | |||

| Dichloromethane | CH₂Cl₂ | 3.1 | |||

| Toluene | C₇H₈ | 2.4 | |||

| Hexane | C₆H₁₄ | 0.1 |

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, this section provides detailed methodologies for determining the solubility of this compound.

Qualitative Solubility Assessment

This method provides a rapid initial assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer or shaker

-

Spatula

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.[3][4]

-

Add 0.75 mL of the chosen solvent to the test tube in small portions.[3][4]

-

After each addition, vigorously shake or vortex the test tube for at least 30 seconds.[3][4]

-

Visually inspect the solution to determine if the solid has completely dissolved.

-

Record the compound as "soluble," "partially soluble," or "insoluble" in the tested solvent at that concentration.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Screw-capped vials or flasks

-

Constant temperature water bath or incubator with shaking capabilities

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of screw-capped vials. An excess is necessary to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution has reached equilibrium. The shaking ensures continuous mixing.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a period to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. Immediately filter the solution using a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility measurements.

-

Concentration Analysis: Analyze the concentration of this compound in the filtered saturated solution using a pre-validated analytical method.

-

Gravimetric Analysis: A known volume of the filtered solution can be evaporated to dryness, and the mass of the remaining solid can be determined.

-

Chromatographic Analysis (e.g., HPLC): This is often the preferred method for its accuracy and specificity. A calibration curve must be prepared using standard solutions of known concentrations.

-

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently well-documented in publicly accessible sources, its chemical structure provides a solid basis for predicting its solubility behavior. For applications requiring precise solubility values, the experimental protocols detailed in this guide offer robust methods for their determination. The provided workflows and data table template are intended to serve as valuable tools for researchers in their work with this compound, facilitating its effective use in drug development and other scientific endeavors.

References

An In-depth Technical Guide to the Fundamental Reactivity of Alpha-Hydroxy Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-hydroxy carboxylic acids (AHAs) are a class of organic compounds characterized by a carboxylic acid functional group and a hydroxyl group on the adjacent alpha-carbon.[1][2] This unique structural arrangement imparts a distinct reactivity profile, making them valuable building blocks in organic synthesis and key players in various biological processes. Notable examples of AHAs include glycolic acid, lactic acid, mandelic acid, and citric acid.[1] Their diverse applications range from being precursors for biodegradable polymers like poly(lactic acid) (PLA) to active ingredients in dermatological formulations for skin exfoliation.[1][3] This technical guide provides a comprehensive overview of the fundamental reactivity of alpha-hydroxy carboxylic acids, focusing on their synthesis, key chemical transformations, and the underlying mechanisms.

Acidity and pKa Values

The presence of the alpha-hydroxyl group influences the acidity of the carboxylic acid through an inductive effect, making AHAs generally stronger acids than their non-hydroxylated counterparts.[1] The pKa values of common alpha-hydroxy acids are summarized in the table below.

| Alpha-Hydroxy Acid | Structure | pKa |

| Glycolic Acid | HOCH₂COOH | 3.83 |

| Lactic Acid | CH₃CH(OH)COOH | 3.86 |

| Mandelic Acid | C₆H₅CH(OH)COOH | 3.41 |

| Citric Acid (pKa1) | HOOCCH₂C(OH)(COOH)CH₂COOH | 3.13 |

| Citric Acid (pKa2) | HOOCCH₂C(OH)(COOH)CH₂COOH | 4.76 |

| Citric Acid (pKa3) | HOOCCH₂C(OH)(COOH)CH₂COOH | 6.40 |

Key Chemical Reactions and Mechanisms

The reactivity of alpha-hydroxy carboxylic acids is dictated by the interplay between the carboxylic acid and the alpha-hydroxyl group. This allows for a variety of chemical transformations, including oxidation, esterification, polymerization, and decarboxylation.

Oxidation

The alpha-hydroxyl group of AHAs can be oxidized to a carbonyl group, yielding an alpha-keto acid. This transformation is a key step in various synthetic and biological pathways. Common oxidizing agents include permanganate, nitric acid, and bromine water.[4][5][6] The reaction mechanism often involves the formation of an intermediate ester with the oxidizing agent, followed by elimination.

The general reaction for the oxidation of an alpha-hydroxy acid to an alpha-keto acid is as follows:

R-CH(OH)-COOH + [O] → R-C(O)-COOH + H₂O

This protocol describes the oxidation of mandelic acid using potassium permanganate in an acidic medium.

Materials:

-

Mandelic Acid

-

Potassium Permanganate (KMnO₄)

-

Sulfuric Acid (H₂SO₄), dilute

-

Sodium Bisulfite (NaHSO₃) solution

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Distilled Water

Procedure:

-

Dissolve a known quantity of mandelic acid in distilled water in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the flask in an ice bath and slowly add a dilute solution of sulfuric acid.

-

While stirring vigorously, add a solution of potassium permanganate dropwise from the dropping funnel. Maintain the temperature below 10°C. The purple color of the permanganate should disappear as it reacts.

-

Continue the addition until a faint, persistent pink color is observed, indicating a slight excess of permanganate.

-

Destroy the excess permanganate by adding a few drops of sodium bisulfite solution until the solution becomes colorless.

-

Extract the aqueous solution with dichloromethane three times.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude phenylglyoxylic acid.

-

Recrystallize the crude product from a suitable solvent to obtain pure phenylglyoxylic acid.

Analysis:

-

The product can be characterized by its melting point and spectroscopic methods such as ¹H NMR and ¹³C NMR.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

Esterification

Alpha-hydroxy acids readily undergo Fischer-Speier esterification with alcohols in the presence of an acid catalyst to form the corresponding esters.[7][8][9] This is a reversible equilibrium reaction. To drive the reaction towards the product, an excess of the alcohol is often used, or the water formed is removed, for instance, by azeotropic distillation.[7]

The general reaction for the esterification of an alpha-hydroxy acid is:

R-CH(OH)-COOH + R'-OH ⇌ R-CH(OH)-COOR' + H₂O

This protocol details the synthesis of ethyl lactate from lactic acid and ethanol using sulfuric acid as a catalyst.

Materials:

-

Lactic Acid (85-90% aqueous solution)

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate

-

Dean-Stark apparatus

-

Toluene

Procedure:

-

Set up a reflux apparatus with a round-bottom flask, a Dean-Stark trap, and a condenser.

-

To the round-bottom flask, add lactic acid, a large excess of ethanol, and a few drops of concentrated sulfuric acid. Toluene can be added as an azeotroping agent.

-

Heat the mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the ester.

-

Continue the reflux until no more water is collected in the trap.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the ethyl lactate by fractional distillation.

Analysis:

-

The purity of the ethyl lactate can be assessed by gas chromatography (GC).

-

The structure can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Polymerization

Alpha-hydroxy acids, particularly lactic acid and glycolic acid, are important monomers for the synthesis of biodegradable polyesters. The most common method for producing high molecular weight poly(alpha-hydroxy acids) is the ring-opening polymerization (ROP) of their cyclic diesters (lactides and glycolides).[10][11][12] This method offers better control over the polymer's molecular weight and properties compared to direct polycondensation.[12]

This protocol outlines the bulk polymerization of L-lactide using tin(II) octoate as a catalyst.

Materials:

-

L-Lactide

-

Tin(II) 2-ethylhexanoate (Sn(Oct)₂)

-

Toluene (dry)

-

Methanol

-

Schlenk flask and line

-

Vacuum oven

Procedure:

-

Thoroughly dry all glassware in an oven and assemble under a nitrogen atmosphere.

-

Charge the Schlenk flask with the desired amount of L-lactide.

-

Heat the flask under vacuum to melt the lactide and remove any residual moisture.

-

Backfill the flask with nitrogen and add the tin(II) octoate catalyst (typically as a solution in dry toluene) via a syringe.

-

Heat the reaction mixture to the desired polymerization temperature (e.g., 130-180°C) with stirring.

-

Continue the reaction for the desired time to achieve the target molecular weight.

-

Cool the reaction to room temperature. The resulting solid is the crude poly(L-lactic acid).

-

Dissolve the crude polymer in a suitable solvent like dichloromethane or chloroform.

-

Precipitate the polymer by slowly adding the solution to a non-solvent like methanol.

-

Filter the precipitated polymer and dry it in a vacuum oven.

Analysis:

-

The molecular weight and molecular weight distribution of the polymer can be determined by gel permeation chromatography (GPC).

-

The thermal properties (glass transition temperature, melting point) can be analyzed using differential scanning calorimetry (DSC).

-

The chemical structure and stereochemistry can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.[1][13][14]

Decarboxylation

Alpha-hydroxy acids can undergo decarboxylation (loss of CO₂) under certain conditions, typically upon heating or in the presence of strong acids or oxidizing agents. The products of decarboxylation depend on the structure of the AHA and the reaction conditions. For example, mandelic acid can be oxidatively decarboxylated to benzaldehyde.[4][15]

Quantitative Reactivity Data

The following tables summarize key quantitative data related to the reactivity of alpha-hydroxy carboxylic acids.

Table 1: Kinetic Data for Esterification of Lactic Acid with Various Alcohols

| Alcohol | Temperature (°C) | Catalyst | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |

| Ethanol | 70 | H₂SO₄ | - | 52.29 | [16] |

| n-Butanol | 80-110 | H₂SO₄ | - | 13,190 (uncatalyzed), 13,580 (catalyzed) | [17] |

| Various C2-C5 | 110-140 | Autocatalyzed | Varies | 47-49 | [18] |

Table 2: Kinetic Data for Ring-Opening Polymerization of Lactide

| Catalyst | Co-initiator | Temperature (°C) | Apparent Rate Constant (k_app) | Activation Energy (Ea) (kJ/mol) | Reference |

| Sn(Oct)₂ | Triphenylphosphine | 170-190 | - | 58.0 | [19] |

| Sn(Oct)₂ | Triphenylphosphine | 150-190 | - | 58.4 | [20] |

| Sn(Oct)₂ | 1-Dodecanol | 130 | Varies | - | [21] |

Role in Biological Systems and Drug Development

Alpha-hydroxy acids play significant roles in various biological processes. For instance, lactic acid is a key product of anaerobic glycolysis. In dermatology, AHAs are widely used for their ability to exfoliate the skin and stimulate collagen production.[22][23] This is achieved through the modulation of signaling pathways in skin cells, leading to increased cell turnover and apoptosis (programmed cell death) of keratinocytes.[1][23]

The ability of alpha-hydroxy acids to chelate metal ions is also a crucial aspect of their reactivity.[24][25] The carboxylate and hydroxyl groups can coordinate with metal ions, forming stable chelate complexes. This property is relevant in biological systems, where AHAs can influence the bioavailability of essential metal ions. In drug development, this chelating ability can be exploited for the design of metal-scavenging agents or to enhance the delivery of metal-based drugs.

Conclusion

Alpha-hydroxy carboxylic acids exhibit a rich and versatile chemistry stemming from the proximate arrangement of their hydroxyl and carboxylic acid functionalities. Their fundamental reactivity, encompassing oxidation, esterification, polymerization, and decarboxylation, has been extensively studied and harnessed for a wide array of applications. From the synthesis of sustainable and biodegradable polymers to their role in advanced dermatological treatments, AHAs continue to be a focal point of research and development. A thorough understanding of their reactivity, guided by quantitative kinetic and mechanistic data, is paramount for the continued innovation and application of this important class of molecules in science and industry.

References

- 1. NMR Analysis of Poly(Lactic Acid) via Statistical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lactic acid production – producing microorganisms and substrates sources-state of art - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lcms.cz [lcms.cz]

- 5. fda.gov.tw [fda.gov.tw]

- 6. Pathways in permanganate oxidation of mandelic acid: reactivity and selectivity of intermediate manganese species - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chemistry.illinois.edu [chemistry.illinois.edu]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. jetir.org [jetir.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. "Determination of α-hydroxyacids in cosmetics" by W.-S. Huang, C.-C. Lin et al. [jfda-online.com]

- 16. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 17. "Kinetics of the lactic acid-butyl alcohol esterification reaction" by Joel Howard Kaplan [digitalcommons.njit.edu]

- 18. tuengr.com [tuengr.com]

- 19. atlantis-press.com [atlantis-press.com]

- 20. worldscientific.com [worldscientific.com]

- 21. researchgate.net [researchgate.net]

- 22. community.wvu.edu [community.wvu.edu]

- 23. mdpi.com [mdpi.com]

- 24. WO2009140850A1 - Process for production of glycolic acid - Google Patents [patents.google.com]

- 25. med-pathway.com [med-pathway.com]

discovery and history of cyclohexyl hydroxyacetic acid derivatives

An In-depth Technical Guide to the Discovery and History of Cyclohexyl Hydroxyacetic Acid Derivatives

Foreword

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and therapeutic applications of cyclohexyl hydroxyacetic acid derivatives. Intended for researchers, scientists, and drug development professionals, this document delves into the foundational science of this important class of compounds, which form the core of several key anticholinergic drugs. The evolution from broad-acting natural alkaloids to targeted synthetic molecules represents a significant advancement in pharmacology, with cyclohexyl hydroxyacetic acid derivatives playing a pivotal role.

Introduction: From Natural Alkaloids to Synthetic Scaffolds

The story of cyclohexyl hydroxyacetic acid derivatives is intrinsically linked to the broader history of anticholinergic drugs. For centuries, compounds with anticholinergic properties were sourced from plants, most notably the belladonna alkaloids like atropine and scopolamine.[1][2] These agents function by blocking the action of the neurotransmitter acetylcholine (ACh) at muscarinic receptors, thereby inhibiting the parasympathetic nervous system.[3][4] This system regulates a host of involuntary bodily functions, including smooth muscle contraction, glandular secretions, and heart rate.[3][5]

While effective, these natural alkaloids lacked specificity and were associated with significant side effects. The dawn of modern pharmaceutical chemistry in the 20th century spurred the development of synthetic anticholinergics, aiming for improved therapeutic profiles.[6][7][8] The cyclohexyl hydroxyacetic acid scaffold emerged as a crucial structural motif in this endeavor, leading to the creation of highly successful drugs that offered better selectivity and tolerability.

Key Derivatives: The Rise of Oxybutynin and Glycopyrrolate

Two of the most prominent drugs based on the cyclohexyl hydroxyacetic acid core are Oxybutynin and Glycopyrrolate. Their development marked a significant step forward in treating conditions related to cholinergic overactivity.

Oxybutynin: A Serendipitous Discovery for Overactive Bladder

Initially synthesized as a potential antispasmodic, the therapeutic utility of oxybutynin for overactive bladder (OAB) was discovered incidentally.[9] First approved by the U.S. Food and Drug Administration (FDA) in 1975, it has since become a first-line therapy for the condition.[9][10][11] Developed by Johnson & Johnson, oxybutynin exerts its effects through a multi-faceted mechanism.[10] It acts as a competitive antagonist of acetylcholine at muscarinic receptors, particularly on bladder smooth muscle, but also exhibits direct smooth muscle relaxant and moderate local anesthetic properties.[9][12] This combination of actions effectively controls symptoms of detrusor overactivity, such as urinary frequency and urgency.[12]

Glycopyrrolate: A Peripherally Acting Agent

Developed by the A.H. Robins Company in the late 1950s and approved in the U.S. in 1961, glycopyrrolate was engineered to limit central nervous system (CNS) side effects.[13][14] Its defining feature is a quaternary ammonium structure, which confers a permanent positive charge. This charge significantly restricts its ability to cross the blood-brain barrier, resulting in predominantly peripheral effects.[13][15]

Initially used to treat peptic ulcers, its applications rapidly expanded due to its potent ability to reduce bodily secretions.[13][15] It became a valuable pre-anesthetic medication to decrease saliva and respiratory secretions, and is now widely used to manage conditions like sialorrhea (excessive drooling) and hyperhidrosis (excessive sweating).[13][16]

Data Presentation: Comparative Overview

The following tables summarize the key attributes and physicochemical properties of the parent acid and its major derivatives.

Table 1: Key Cyclohexyl Hydroxyacetic Acid Derivatives

| Feature | Oxybutynin | Glycopyrrolate |

| Year of Approval (U.S.) | 1975[10][11] | 1961[14] |

| Originator Company | Johnson & Johnson[10] | A.H. Robins Company[13] |

| Core Structure | 4-Diethylamino-2-butynyl 2-cyclohexyl-2-hydroxy-2-phenylethanoate[11] | 3-[2-Cyclopentyl(hydroxy)phenylacetoxy]-1,1-dimethylpyrrolidinium bromide[15] |

| Primary Mechanism | Competitive muscarinic receptor antagonist; direct smooth muscle relaxant[9][12] | Competitive muscarinic receptor antagonist[13] |

| Key Therapeutic Uses | Overactive Bladder (OAB), urinary incontinence, neurogenic bladder[9][10][12] | Pre-anesthetic, sialorrhea, hyperhidrosis, peptic ulcers, COPD[13][14][15][16] |

| Blood-Brain Barrier Crossing | Yes | Limited (due to quaternary ammonium structure)[13] |

Table 2: Physicochemical Properties of α-Cyclohexylmandelic Acid

| Property | Value |

| Synonym | 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid |

| CAS Number | 4335-77-7 |

| Molecular Formula | C₁₄H₁₈O₃ |

| Molecular Weight | 234.29 g/mol |

| Appearance | Powder |

| Melting Point | 170-175 °C |

| Functional Groups | Carboxylic acid, hydroxyl, phenyl, cyclohexyl |

Mechanism of Action and Signaling Pathway

Cyclohexyl hydroxyacetic acid derivatives primarily function as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[10][13] In the parasympathetic nervous system, acetylcholine is released from nerve terminals and binds to mAChRs on effector cells (e.g., smooth muscle, glands), triggering a cellular response. These derivatives physically bind to the mAChRs without activating them, thereby preventing acetylcholine from binding and initiating the signal cascade. This blockade leads to a reduction in smooth muscle contraction and glandular secretion.

Figure 1: Anticholinergic blockade of the muscarinic acetylcholine receptor.

Experimental Protocols: Synthesis and Resolution

The synthesis of cyclohexyl hydroxyacetic acid and its derivatives is a cornerstone of their development. The core scaffold is often prepared via reactions that create a new carbon-carbon bond, followed by esterification to attach the desired side chain.

General Synthesis of α-Cyclohexylmandelic Acid

A common method for synthesizing the parent acid involves a Grignard reaction. This protocol is adapted from analogous syntheses of similar structures.[17][18]

Objective: To synthesize racemic α-cyclohexylmandelic acid.

Materials:

-

Benzoylformic acid

-

Cyclohexylmagnesium bromide (Grignard reagent)

-

Anhydrous diethyl ether

-

1 N Hydrochloric acid (HCl)

-

Potassium carbonate (K₂CO₃) solution

-

Anhydrous sodium sulfate

-

Reaction flask, dropping funnel, condenser, magnetic stirrer

Protocol:

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel and condenser, dissolve benzoylformic acid (0.1 mol) in anhydrous diethyl ether (300 mL). Cool the mixture to 0°C using an ice bath.

-

Grignard Addition: Slowly add a solution of cyclohexylmagnesium bromide in ether (0.2 mol) drop-wise to the stirred benzoylformic acid solution at 0°C.

-

Reaction Progression: After the addition is complete, stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 24 hours.

-

Workup: Quench the reaction by carefully adding 1 N HCl. Separate the aqueous layer and extract it with diethyl ether.

-

Purification: Combine the ether layers and wash with a K₂CO₃ solution. Acidify the aqueous potassium carbonate layer with HCl and extract again with diethyl ether.

-

Isolation: Dry the final ether extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product. The crude acid can be further purified by recrystallization.

Figure 2: General workflow for the synthesis of α-cyclohexylmandelic acid.

Enantiomeric Resolution

Many modern pharmaceuticals are single enantiomers, as one form is often more active and has fewer side effects. The (S)-enantiomer of oxybutynin, for example, is more potent than the racemic mixture.[19] Resolution of the racemic acid is a critical step.

Objective: To separate a racemic mixture of α-cyclohexylmandelic acid into its (R) and (S) enantiomers.

Principle: A chiral resolving agent, such as an enantiomerically pure amine (e.g., L-tyrosine methyl ester), is reacted with the racemic acid.[20][21] This forms two diastereomeric salts with different solubilities, allowing one to be selectively crystallized and separated.

Protocol:

-

Salt Formation: Dissolve the racemic α-cyclohexylmandelic acid in a suitable solvent (e.g., acetonitrile). Add a solution of the chiral resolving agent (e.g., L-tyrosine methyl ester).

-

Selective Crystallization: Stir the solution and allow it to cool slowly. One diastereomeric salt (e.g., (S)-acid with L-base) will preferentially crystallize out of the solution.

-

Separation: Isolate the crystallized diastereomeric salt by filtration. The other diastereomer remains in the filtrate.

-

Liberation of Enantiomer: Treat the isolated salt with an acid (e.g., HCl) to protonate the carboxylic acid and liberate the single enantiomer of α-cyclohexylmandelic acid. The resolving agent can be recovered from the aqueous layer.

-

Isolation: Extract the pure enantiomer with an organic solvent, dry, and evaporate to yield the final product.

Figure 3: Workflow for the enantiomeric resolution of a racemic acid.

Conclusion and Future Directions

The discovery and development of cyclohexyl hydroxyacetic acid derivatives represent a classic success story in medicinal chemistry. From the foundational work on anticholinergics to the synthesis of targeted molecules like oxybutynin and glycopyrrolate, this structural class has provided immense therapeutic value. The journey from racemic mixtures to enantiomerically pure drugs further highlights the refinement of pharmaceutical development over the decades.

Research continues to expand the applications of these derivatives. For instance, oxybutynin is now being repurposed for managing hyperhidrosis and obstructive sleep apnea, demonstrating the enduring versatility of this chemical scaffold.[11][22] The principles learned from the history of these compounds—enhancing specificity, minimizing side effects, and refining stereochemistry—remain central to modern drug discovery and development. The cyclohexyl hydroxyacetic acid core is a testament to how a well-designed chemical scaffold can become the basis for multiple, life-improving therapies.

References

- 1. The past, present and future of anticholinergic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]

- 3. Anticholinergic - Wikipedia [en.wikipedia.org]

- 4. Anticholinergic drugs: Uses and side effects [medicalnewstoday.com]

- 5. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Early drug discovery and the rise of pharmaceutical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scalettar.physics.ucdavis.edu [scalettar.physics.ucdavis.edu]

- 8. Anti-inflammatory drugs in the 21st century - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxybutynin extended release for the management of overactive bladder: a clinical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Decoding Oxybutynin Chloride: A Comprehensive Study of its R&D Trends [synapse.patsnap.com]

- 11. Oxybutynin - Wikipedia [en.wikipedia.org]

- 12. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Glycopyrrolate: Detailed Review of its Transformative R&D Success, Mechanism of Action [synapse.patsnap.com]

- 15. Glycopyrronium bromide - Wikipedia [en.wikipedia.org]

- 16. Glycopyrrolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. alpha-Cyclopentylmandelic acid synthesis - chemicalbook [chemicalbook.com]

- 18. US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google Patents [patents.google.com]

- 19. (S)-Cyclohexyl-hydroxy-phenyl-acetic acid | 20585-34-6 | Benchchem [benchchem.com]

- 20. CN103772188A - Preparation method of R-(+)-alpha-cyclohexyl mandelic acid - Google Patents [patents.google.com]

- 21. WO2000023414A2 - Synthesis of optically active cyclohexylphenylglycolic acid and its esters - Google Patents [patents.google.com]

- 22. researchgate.net [researchgate.net]

Theoretical Exploration of 2-Cyclohexyl-2-hydroxyacetic Acid Conformation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexyl-2-hydroxyacetic acid, a member of the alpha-hydroxy acid (AHA) family, is a molecule of interest in various chemical and pharmaceutical contexts. Its conformational flexibility, arising from the rotatable bonds linking the cyclohexyl ring, the chiral center, and the carboxylic acid group, plays a pivotal role in its chemical reactivity, biological activity, and physical properties. Understanding the molecule's preferred spatial arrangements is crucial for applications ranging from asymmetric synthesis to the design of novel therapeutic agents.